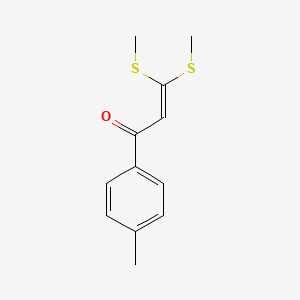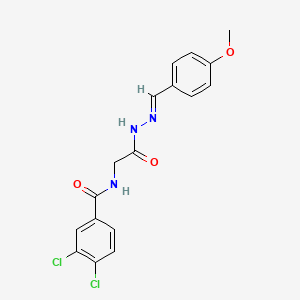![molecular formula C26H32O6 B12011032 [2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate](/img/structure/B12011032.png)
[2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-oxo-2-(6,6,9,13-tetrametil-16-oxo-5,7-dioxapentaciclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-il)etil] acetato es un compuesto orgánico complejo con una estructura única. Se caracteriza por sus múltiples sistemas de anillos y grupos funcionales, lo que lo convierte en un tema de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [2-oxo-2-(6,6,9,13-tetrametil-16-oxo-5,7-dioxapentaciclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-il)etil] acetato implica múltiples pasos, incluida la formación de las estructuras de anillo principales y la introducción de grupos funcionales. Las condiciones de reacción típicamente requieren temperaturas controladas, catalizadores específicos y solventes para garantizar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. El proceso puede incluir reactores de flujo continuo, sistemas automatizados y estrictas medidas de control de calidad para garantizar la coherencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones
[2-oxo-2-(6,6,9,13-tetrametil-16-oxo-5,7-dioxapentaciclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-il)etil] acetato puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos, dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a nuevos derivados.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, alterando las propiedades del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, juegan un papel crucial en la determinación del resultado de las reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, [2-oxo-2-(6,6,9,13-tetrametil-16-oxo-5,7-dioxapentaciclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-il)etil] acetato se utiliza como un bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos compuestos.
Biología
En la investigación biológica, este compuesto puede usarse para estudiar interacciones enzimáticas, procesos celulares y vías metabólicas. Su capacidad para interactuar con varias moléculas biológicas lo convierte en una herramienta valiosa para comprender sistemas biológicos complejos.
Medicina
En medicina, [2-oxo-2-(6,6,9,13-tetrametil-16-oxo-5,7-dioxapentaciclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-il)etil] acetato puede investigarse por sus posibles propiedades terapéuticas. Podría utilizarse en el desarrollo de fármacos para dirigirse a enfermedades o afecciones específicas.
Industria
En aplicaciones industriales, este compuesto puede usarse en la producción de productos químicos especiales, polímeros y otros materiales. Sus propiedades únicas pueden mejorar el rendimiento y la funcionalidad de varios productos.
Mecanismo De Acción
El mecanismo de acción de [2-oxo-2-(6,6,9,13-tetrametil-16-oxo-5,7-dioxapentaciclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-il)etil] acetato involucra su interacción con objetivos moleculares y vías específicos. Estas interacciones pueden provocar cambios en los procesos celulares, la actividad enzimática y otras funciones biológicas. El mecanismo exacto puede variar dependiendo del contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 2,2,6,6-tetrametilpiperidin-1-oxilo (TEMPO)
- 4-oxo-2,2,6,6-tetrametilpiperidinooxi
Singularidad
En comparación con compuestos similares, [2-oxo-2-(6,6,9,13-tetrametil-16-oxo-5,7-dioxapentaciclo[108002,904,8013,18]icosa-11,14,17-trien-8-il)etil] acetato destaca por su compleja estructura de anillo y múltiples grupos funcionales
Conclusión
[2-oxo-2-(6,6,9,13-tetrametil-16-oxo-5,7-dioxapentaciclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-il)etil] acetato es un compuesto fascinante con diversas aplicaciones en química, biología, medicina e industria. Su estructura y reactividad únicas lo convierten en una herramienta valiosa para la investigación científica y los procesos industriales.
Propiedades
Fórmula molecular |
C26H32O6 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
[2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate |
InChI |
InChI=1S/C26H32O6/c1-15(27)30-14-21(29)26-22(31-23(2,3)32-26)13-20-18-7-6-16-12-17(28)8-10-24(16,4)19(18)9-11-25(20,26)5/h8-10,12,18,20,22H,6-7,11,13-14H2,1-5H3 |
Clave InChI |
RXVCRWOAAHYCJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=O)C12C(CC3C1(CC=C4C3CCC5=CC(=O)C=CC54C)C)OC(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)acetamide](/img/structure/B12010959.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010981.png)







![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011009.png)

![5-(4-methoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12011031.png)
